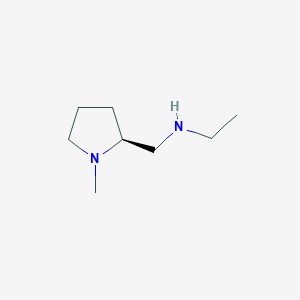

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Description

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a chiral secondary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. Its structure features a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylaminomethyl group at the 2-position in the (S)-configuration. This compound is significant in asymmetric synthesis and pharmaceutical chemistry due to its stereochemical properties and nitrogen-based reactivity .

Key physicochemical properties include:

Properties

IUPAC Name |

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIPLQWTEHRACR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H]1CCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of ethylamine with (S)-1-methyl-2-pyrrolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders:

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has been investigated for its efficacy as a ligand for histamine receptors, particularly H3 receptor antagonists. These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The compound's ability to modulate these receptors may lead to therapeutic advancements in treating cognitive dysfunctions .

2. Antidepressant Activity:

Research indicates that compounds with similar structures to this compound exhibit antidepressant-like effects in animal models. This suggests a potential application in developing new antidepressants that target specific neurotransmitter systems .

3. Analgesic Properties:

Studies have shown that derivatives of pyrrolidine compounds can possess analgesic properties. This compound’s structural characteristics may contribute to pain relief mechanisms, making it a candidate for further exploration in pain management therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

- Molecular Formula : C₁₀H₂₂N₂

- Key Differences: A tertiary amine (vs. secondary in the target compound), reducing nucleophilicity but increasing basicity. The isopropyl group improves solubility in non-polar solvents .

Functional Group Analogs: Pyrrolidine vs. Pyrrole Derivatives

Ethyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Methyl-(1-methyl-pyrrolidin-2-ylidene)-amine

- Molecular Formula : C₆H₁₂N₂

- Key Differences : Features an imine group (C=N) instead of a secondary amine. The sp²-hybridized nitrogen increases electrophilicity, enabling participation in conjugate additions .

Biological Activity

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine, a compound featuring a pyrrolidine moiety, has garnered attention in recent research for its potential biological activities, particularly in antibacterial and antiviral domains. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure includes an ethyl group and a chiral pyrrolidine ring, which is significant for its biological interactions. The stereochemistry of the pyrrolidine ring may influence its affinity for biological targets, impacting its pharmacological profile.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential cellular processes.

Case Studies and Findings

- Antibacterial Efficacy : A study examining various pyrrolidine derivatives reported that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 56 μg/mL against Staphylococcus aureus to 125 μg/mL against Escherichia coli .

- Mechanism of Action : The antibacterial action of these compounds is attributed to their ability to alter membrane permeability and inhibit efflux pumps in bacteria, thereby enhancing their bactericidal effects .

- Comparative Analysis : Table 1 below summarizes the MIC values of various pyrrolidine derivatives against selected bacterial strains:

| Compound Name | Bacteria | MIC Value (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 56 |

| This compound | Escherichia coli | 125 |

| 2,6-Dipiperidino-1,4-dibromobenzene | Bacillus subtilis | 75 |

| 2,4,6-Tripyrrolidinochlorobenzene | Pseudomonas aeruginosa | <125 |

Antiviral Activity

Research into the antiviral potential of pyrrolidine-containing compounds has also shown promising results. Compounds with similar structures have been evaluated for their efficacy against various viral pathogens.

Findings on Antiviral Properties

- Inhibition of Viral Replication : Studies indicate that certain pyrrolidine derivatives can inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly .

- Potential Against SARS-CoV-2 : Given the urgency for new antiviral agents during the COVID-19 pandemic, research has focused on compounds that can target SARS-CoV-2. Some derivatives have shown activity in inhibiting viral replication in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high stereochemical purity in Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine?

- Methodological Answer : Multi-step synthesis involving chiral precursors or resolution techniques is critical. For example, pyrrolidine derivatives often require enantioselective alkylation or catalytic asymmetric synthesis to preserve the (S)-configuration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis purification via chiral chromatography or crystallization can further enhance purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the ethyl, methyl-pyrrolidinyl, and amine groups. Coupling constants in 2D NMR (e.g., COSY, HSQC) help resolve stereochemical ambiguities.

- IR : Stretching frequencies for N-H (3200–3400 cm) and C-N (1200–1350 cm) validate amine functionality.

- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood.

- Store under inert gas (N or Ar) at –20°C to prevent oxidation.

- Limit reaction volumes to <100 mL unless approved by a principal investigator .

Advanced Research Questions

Q. What experimental design principles resolve contradictory data between spectroscopic and computational models for this compound’s molecular conformation?

- Methodological Answer : Discrepancies between experimental (e.g., NMR NOE effects) and computational (DFT-optimized geometries) data can arise from solvent effects or dynamic motion. Cross-validate using:

- Molecular Dynamics (MD) Simulations : Account for solvent interactions.

- Variable-Temperature NMR : Probe conformational flexibility.

- Synchrotron X-ray : Resolve fine structural details in crystalline states .

Q. How can researchers optimize reaction yields for derivatizing this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd/Cu catalysts for cross-coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Leaving Group Tuning : Activate substrates with tosyl or mesyl groups.

- Yield Monitoring : Track progress via LC-MS or TLC with ninhydrin staining .

Q. What mechanistic insights explain this compound’s interaction with neurotransmitter receptors in neurological studies?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model binding to dopamine or serotonin receptors. Focus on hydrogen bonding with the amine and steric fit of the pyrrolidinyl group.

- In Vitro Assays : Radioligand displacement assays (e.g., H-spiperone for D receptors) quantify affinity (K).

- Pharmacodynamic Profiling : Measure cAMP accumulation or Ca flux in transfected HEK293 cells .

Q. How do electronic effects of substituents influence the reactivity of the amine group in this compound?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., acylation).

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites.

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro bioactivity and in silico predictions for this compound?

- Methodological Answer :

- False Positives in Silico : Validate docking poses with molecular dynamics (MD) to assess binding stability.

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™).

- Assay Conditions : Check for redox interference (e.g., amine oxidation in cell media) using LC-HRMS .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use Taguchi or factorial designs to optimize temperature, catalyst loading, and stoichiometry.

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Purification Consistency : Standardize HPLC gradients or crystallization solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.